molecular formula C11H20O3 B582711 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) CAS No. 155108-66-0

2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI)

Cat. No.: B582711
CAS No.: 155108-66-0
M. Wt: 200.278
InChI Key: WMSHEAPDZXWGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) is an organic compound with the molecular formula C11H20O3. It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by its two ethoxy groups and two methyl groups attached to the pyran ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,5-dimethyl-2,2-diethoxy-1,3-butadiene. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the pyran ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyran derivatives

Scientific Research Applications

2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism of action of 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2H-Pyran-2-one, 5,6-dihydro-4-(hydroxymethyl)-5,5-dimethyl-
  • 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
  • 5,6-Dihydro-2H-pyran-2-one

Comparison: Compared to these similar compounds, 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) is unique due to its two ethoxy groups and two methyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

155108-66-0

Molecular Formula

C11H20O3

Molecular Weight

200.278

IUPAC Name

6,6-diethoxy-3,4-dimethyl-2,3-dihydropyran

InChI

InChI=1S/C11H20O3/c1-5-12-11(13-6-2)7-9(3)10(4)8-14-11/h7,10H,5-6,8H2,1-4H3

InChI Key

WMSHEAPDZXWGDV-UHFFFAOYSA-N

SMILES

CCOC1(C=C(C(CO1)C)C)OCC

Synonyms

2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.